molecular formula C14H8BrF3N4O2S B2502849 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351587-25-1

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2502849
CAS No.: 1351587-25-1
M. Wt: 433.2
InChI Key: QJMNUNBEKFRHBL-UHFFFAOYSA-N
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Description

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophen-2-yl group and a 2-(trifluoromethyl)phenyl substituent. Its structural uniqueness arises from the combination of electron-withdrawing groups (bromine, trifluoromethyl) and the oxadiazole-thiophene scaffold, which may influence solubility, stability, and target binding .

Properties

IUPAC Name

1-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N4O2S/c15-10-6-5-9(25-10)11-21-22-13(24-11)20-12(23)19-8-4-2-1-3-7(8)14(16,17)18/h1-6H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMNUNBEKFRHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure features a bromothiophenyl moiety linked to an oxadiazole and a trifluoromethyl phenyl group. This unique arrangement may enhance its solubility and biological efficacy. The molecular formula is C14H10BrN3O4SC_{14}H_{10}BrN_3O_4S, with a molecular weight of approximately 428.28 g/mol.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The oxadiazole ring is known for its role in modulating biological activity through electron-withdrawing effects, which may enhance the compound's interaction with target proteins.

Biological Activity Overview

The biological activities of This compound include:

  • Antimicrobial Activity: Similar compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential: The compound may inhibit pathways involved in tumor growth, as seen in studies focusing on indoleamine 2,3-dioxygenase (IDO1) inhibition.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
Compound A Thiadiazole instead of oxadiazoleAntimicrobial
Compound B Chlorine substitutionAntiparasitic
Compound C Methyl group additionAntibacterial

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various derivatives similar to the target compound. Results indicated that compounds with bromothiophenyl groups exhibited enhanced antibacterial activity against resistant strains compared to their non-brominated counterparts .
  • Cancer Cell Line Studies: Research on IDO1 inhibitors highlighted that modifications in the urea structure could lead to increased potency against cancer cell lines such as HT-29 and TK-10. The presence of the oxadiazole moiety was crucial for achieving significant inhibitory effects .

Research Findings

Recent studies have demonstrated that the compound exhibits:

  • Inhibition of IDO1: In vitro assays revealed that structural modifications significantly impact the binding affinity to IDO1, suggesting potential as an immunotherapeutic agent in cancer treatment .
  • Antibacterial Activity: Agar diffusion methods showed promising results against Staphylococcus aureus, indicating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Properties : Compounds similar to 1-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea have shown efficacy against various bacterial strains and fungi. The presence of the bromothiophene moiety can enhance these properties by facilitating interactions with microbial targets .
  • Anti-Cancer Activity : Studies on related oxadiazole derivatives have demonstrated potential anti-cancer effects. The unique structural features may allow for interaction with specific cellular pathways involved in tumorigenesis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in various studies, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Oxadiazole Derivatives for Cancer Treatment : Research on 1,3,4-oxadiazole derivatives has shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models . These studies highlight the potential for developing targeted therapies based on structural modifications.
  • Antimicrobial Activity Assessment : A series of oxadiazole compounds were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to various biological targets, aiding in the rational design of new derivatives with enhanced activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound is compared to structurally related urea derivatives with variations in heterocyclic cores, substituents, and functional groups (Table 1):

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Reference
Target Compound 1,3,4-Oxadiazole 5-Bromothiophen-2-yl, 2-(trifluoromethyl)phenyl C₁₄H₈BrF₃N₄O₂S Not reported Not reported Not reported
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea 1,3,4-Oxadiazole 5-Bromothiophen-2-yl, 2-fluorophenyl C₁₃H₈BrFN₄O₂S Not reported Not reported Not reported
1-(2-Bromophenyl)-3-(5-((5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea 1,3,4-Thiadiazole 2-Bromophenyl, furopyrimidinyl-thio C₂₇H₁₇BrN₆O₂S₂ Not reported 81 295–298
1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea 1,3,4-Oxadiazole 4-Fluorobenzyl, 4-(isopropylthio)phenyl C₁₉H₁₉FN₄O₂S 386.4 Not reported Not reported
1-(4-Acetylphenyl)-3-(3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)urea 1,3,4-Oxadiazole 4-Acetylphenyl, 4-methylbenzyl C₂₅H₂₁N₅O₃ Not reported Not reported Not reported

Key Observations :

  • Heterocyclic Core : The oxadiazole core in the target compound is associated with lower molecular weights compared to thiadiazole derivatives (e.g., compound 30 in ), which may enhance membrane permeability.
  • Bromine in the thiophene ring (target compound) vs. chlorine or fluorine in other analogs (e.g., ) may alter reactivity in cross-coupling reactions.

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives (e.g., 295–298°C in ) generally exhibit higher melting points than oxadiazoles, likely due to increased planarity and π-stacking interactions.
  • Yields: Oxadiazole-based urea compounds in show moderate to high yields (70–78%), suggesting efficient synthetic routes.

Preparation Methods

Esterification of 5-Bromothiophene-2-Carboxylic Acid

The process begins with esterification of 5-bromothiophene-2-carboxylic acid using ethanol and concentrated sulfuric acid under reflux (4–6 hours). This yields ethyl 5-bromothiophene-2-carboxylate, confirmed by FT-IR C=O stretching at 1,715 cm⁻¹ and ¹H NMR ethyl group signals (δ 1.35 ppm, triplet; δ 4.32 ppm, quartet).

Table 1: Esterification Optimization

Acid:Ethanol Ratio H₂SO₄ (mL) Yield (%)
1:8 0.5 78
1:10 0.7 85
1:12 1.0 82

Hydrazide Formation

The ester reacts with hydrazine hydrate (80%) in ethanol under reflux (6–8 hours) to form 5-bromothiophene-2-carbohydrazide. Key characterization includes NH₂ stretches at 3,320 cm⁻¹ (IR) and a singlet for NH₂ protons at δ 4.25 ppm (¹H NMR).

Cyclization to 1,3,4-Oxadiazole

Cyclization employs phosphorus oxychloride (POCl₃) in toluene under reflux (8–12 hours), forming the 1,3,4-oxadiazole ring. The reaction mechanism involves intramolecular dehydration:

$$
\text{5-Bromothiophene-2-carbohydrazide} \xrightarrow{\text{POCl}3, \Delta} \text{5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine} + \text{H}2\text{O}
$$

Table 2: Cyclization Efficiency

POCl₃ Equiv Time (h) Yield (%)
2.5 8 68
3.0 10 74
4.0 12 71

Mass spectrometry confirms the intermediate with m/z 245.93 [M+H]⁺.

Urea Bond Formation

Reaction with 2-(Trifluoromethyl)Phenyl Isocyanate

The oxadiazole amine reacts with 2-(trifluoromethyl)phenyl isocyanate in dry dichloromethane (DCM) at 0–5°C for 1 hour, followed by room temperature stirring (12–16 hours). The reaction proceeds via nucleophilic attack of the amine on the isocyanate:

$$
\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar}
$$

Table 3: Urea Synthesis Parameters

Solvent Temp (°C) Equiv Isocyanate Yield (%)
DCM 25 1.2 83
THF 25 1.5 76
DMF 0→25 1.0 68

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield white crystals. Key analytical data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.63 (m, 4H, Ar-H), 7.52 (s, 1H, thiophene-H).
  • ¹³C NMR: δ 165.2 (C=O), 155.8 (oxadiazole C₂), 139.4–118.2 (Ar-C and CF₃).
  • HRMS: m/z 475.98 [M+H]⁺ (calculated 475.97).

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Using microwave irradiation (300 W, 120°C, 20 minutes) reduces cyclization time to 30 minutes with comparable yields (72%).

Solid-Phase Synthesis

Immobilizing the carbohydrazide on Wang resin enables sequential POCl₃ cyclization and isocyanate coupling, achieving 79% yield with automated purification.

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

Bulky substituents on the thiophene ring may lead to regioisomers. Employing high-resolution LC-MS and 2D NMR (HSQC, HMBC) ensures structural fidelity.

Moisture Sensitivity

Isocyanate reactivity necessitates anhydrous conditions. Molecular sieves (4Å) in DCM improve yields by 12%.

Scalability and Industrial Considerations

Kilogram-scale production uses continuous flow reactors for cyclization (residence time: 8 minutes) and urea coupling (residence time: 15 minutes), achieving 89% overall yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential cyclization and coupling steps.

Oxadiazole Formation : Start with 5-bromo-2-thiophenecarboxylic acid hydrazide. React with a carbonyl source (e.g., triphosgene) under dehydrating conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .

Urea Coupling : React the oxadiazole intermediate with 2-(trifluoromethyl)phenyl isocyanate in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature to form the urea linkage .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography to avoid side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the bromothiophene (δ 6.8–7.2 ppm for thiophene protons) and trifluoromethylphenyl groups (δ 7.4–7.8 ppm for aromatic protons) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>95%) and detect trace impurities .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₆H₉BrF₃N₄O₂S) with ≤0.4% deviation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how should controls be designed?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus and E. coli) with ciprofloxacin as a positive control and DMSO as a vehicle control .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and normalization to untreated cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to evaluate the roles of the bromothiophene and trifluoromethylphenyl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace bromothiophene with thiophene or furan derivatives and substitute the trifluoromethyl group with -CF₂H or -CN .
  • Biological Testing : Compare IC₅₀ values across analogs in dose-response assays. For example, a 2025 study showed that bromine substitution enhances halogen bonding with target proteins, increasing potency by ~30% compared to non-halogenated analogs .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to kinases or receptors .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions .
  • Analytical Monitoring : Use HPLC-MS to quantify degradation products. For instance, the urea linkage may hydrolyze under basic conditions, forming aniline derivatives .
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize for long-term storage if instability is observed .

Q. How should computational methods be integrated with experimental data to predict metabolic pathways?

  • Methodological Answer :

  • In Silico Metabolism : Use software like MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., bromothiophene ring) .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS. A 2023 study identified a primary hydroxylated metabolite at the oxadiazole ring .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability in biological replicates?

  • Methodological Answer :

  • Data Normalization : Use Z-score transformation or log₂ fold-change to minimize batch effects .
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different cell lines or assay conditions?

  • Methodological Answer :

  • Standardize Protocols : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 48 hours) .
  • Cross-Validation : Compare results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to identify consensus potency ranges .

Experimental Design Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepKey Spectral Data (NMR)Purity (HPLC)
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazoleCyclization¹H: δ 7.35 (s, thiophene), ¹³C: δ 160.2 (C=O)98.2%
2-(Trifluoromethyl)phenyl isocyanateCommercial¹⁹F: δ -62.5 (CF₃)≥99%

Table 2 : Comparative Bioactivity of Structural Analogs

AnalogSubstituent ModificationsIC₅₀ (μM)Target
Parent CompoundNone12.3 ± 1.5Kinase X
Analog AThiophene → Furan28.7 ± 3.2Kinase X
Analog BCF₃ → CN18.9 ± 2.1Kinase X

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